molecular formula C₄₅H₇₉N₂O₆P B1147210 N-Docosahexaenoic sphingomyelin CAS No. 218608-41-4

N-Docosahexaenoic sphingomyelin

Cat. No. B1147210
CAS RN: 218608-41-4
M. Wt: 775.09
InChI Key:
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Description

Synthesis Analysis

N-Docosahexaenoic sphingomyelin synthesis involves the enzymatic addition of DHA to sphingomyelin. DHA incorporation modifies the physical organization of plasma membrane signaling assemblies, enhancing the segregation into raft and non-raft domains in lipid mixtures, which is crucial for its biological effects. This modification increases lipid-lipid immiscibility in the presence of sphingomyelin and cholesterol compared to monounsaturated controls, indicating a structural mechanism by which DHA influences membrane composition and function (Wassall et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of DHA acyl chains esterified in the sn-2 position of phosphatidylcholine, which regulates the formation of raft and non-raft domains in lipid mixtures. This structure significantly impacts the size and organization of lipid rafts, with direct experimental evidence showing increased nanoscale raft-like domains compared to other lipid compositions. Such structural features are pivotal in understanding the biological effects of DHA-containing sphingomyelin (Wassall et al., 2018).

Chemical Reactions and Properties

This compound's chemical properties are influenced by DHA's interaction with sphingomyelinase pathways. DHA activates sphingomyelinase, leading to ceramide formation, a lipid signaling molecule involved in various physiological processes. This interaction suggests a mechanism where DHA-modified sphingomyelin participates in cell signaling and regulation through ceramide pathways, impacting the expression of genes such as cytochrome P450 2B1 in response to external stimuli (Lu et al., 2010).

Physical Properties Analysis

The physical properties of this compound, such as phase behavior and membrane domain formation, are significantly affected by the incorporation of DHA. Studies using differential scanning calorimetry and 2H NMR have shown that DHA-containing sphingomyelin enhances lipid phase separation, contributing to the formation of distinct membrane domains. This phase behavior is critical for the functional compartmentalization of cellular membranes, influencing signaling and protein localization (Wassall et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound are characterized by its interactions with other membrane components and its role in cell signaling. The unique chemical structure of DHA-modified sphingomyelin alters its interactions with cholesterol and other lipids, impacting membrane fluidity, domain formation, and signaling pathways. These chemical properties underline the importance of this compound in maintaining membrane structure and function, contributing to its wide-ranging biological effects (Wassall et al., 2018).

Scientific Research Applications

Inhibition of Cytokine Signaling in Human Retinal Endothelial Cells

N-Docosahexaenoic acid (DHA) has been found to inhibit cytokine-induced inflammation in human retinal endothelial cells, which are affected by diabetic retinopathy. DHA does this by downregulating sphingomyelinases, thereby preventing the hydrolysis of sphingomyelin to proinflammatory ceramide (Opreanu et al., 2010).

Regulation of Retinal Microangiopathy in Diabetic Models

DHA reduces the expression of acid sphingomyelinase (ASM) in endothelial cells, influencing the ceramide-to-sphingomyelin ratio in the caveolae. This reduction inhibits cytokine-induced inflammatory signaling, which is pivotal in managing retinal vascular inflammation and vessel loss in diabetic retinopathy (Opreanu et al., 2011).

Comprehensive Lipid Analysis

A study developed an approach for analyzing sphingolipids, including sphingomyelin, and their role in pathology and diagnostics. This research helps in understanding sphingomyelin metabolism in various biological contexts, including the liver, and its relationship with diseases (Ogiso et al., 2014).

Modulation of Lipid Raft Formation

DHA, when esterified in phosphatidylcholine, regulates the formation of sphingomyelin/cholesterol-enriched lipid rafts in plasma membranes. This has implications for signaling networks that rely on the compartmentalization of proteins within these rafts (Wassall et al., 2018).

Impact on Spermatozoa and Seminal Plasma Lipids

Investigations into the lipid composition of human spermatozoa and seminal plasma have shown that DHA affects the abundance of sphingomyelin and other lipids, which undergo changes during the cryopreservation process of spermatozoa (Schiller et al., 2000).

Role in Neurological Disorders

Sphingomyelinases, which hydrolyze sphingomyelin to ceramide, play a significant role in various neurological disorders. Understanding their function and regulation is crucial in developing therapeutic strategies for these conditions (Ong et al., 2015).

Mechanism of Action

Target of Action

N-Docosahexaenoic sphingomyelin primarily targets sphingomyelin signaling pathways and ceramide production in cells . Sphingomyelin is the most abundant sphingolipid in animal cell membranes, localized to the outer membrane leaflet where it greatly contributes to the formation of specialized liquid-ordered domains called lipid rafts .

Mode of Action

This compound interacts with its targets by modifying the composition and signaling of caveolae/lipid rafts . Ceramides, components of lipid rafts, are generated from sphingomyelin by the action of neutral or acid sphingomyelinase or by de novo synthesis . This compound appears to regulate both apoptosis and inflammation in the vascular system .

Biochemical Pathways

The affected biochemical pathways involve the sphingomyelin signaling pathways and ceramide production . The neutral sphingomyelinases (N-SMases) catalyze the conversion of sphingomyelin to ceramide . Ceramide molecules aggregate/assemble on the plasma membrane to form “platforms” that facilitate the viral intake into the cell .

Pharmacokinetics

It’s known that sphingomyelin supports brain myelination, a process closely associated with cognitive maturation . The presence of sphingomyelin in breast milk suggests a role in infant nutrition .

Result of Action

The molecular and cellular effects of this compound’s action include a significant increase in all parameters (sphingomyelin, plasminogen, and docosahexaenoic acid) in medium Autism Spectrum Disorder (ASD) cases . In under medium cases of ASD, there is a significant decrease in Sphingomyelin levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of sphingomyelin in breast milk suggests that diet can play a role in its action .

Future Directions

The formation of migrasomes is initiated by the assembly of sphingomyelin synthase 2 foci at the leading edge of migrating cells . This research provides insights into the catalytic mechanism of SMSr and expands our understanding of sphingolipid metabolism . Further investigation is needed to confirm the role of ASM in the human setting of aging and age-related neurodegenerative diseases .

properties

IUPAC Name

[(E,3S)-2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H79N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35-36,38,43-44,48H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,37,39-42H2,1-5H3,(H-,46,49,50,51)/b10-8-,16-14-,21-20-,24-23-,29-27-,35-33-,38-36+/t43?,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOHCZJDMNPDLS-GROXNLSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H](C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H79N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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